

Physical and chemical properties of Gelsevirine for research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gelsevirine*

Cat. No.: *B199093*

[Get Quote](#)

Gelsevirine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a gelsemine-type oxindole alkaloid isolated from plants of the *Gelsemium* genus, has garnered significant interest in the scientific community. This technical guide provides an in-depth overview of the physical and chemical properties of **Gelsevirine**, alongside its notable biological activities. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Physicochemical Properties

Gelsevirine is a complex heterocyclic compound with the molecular formula $C_{21}H_{24}N_2O_3$. Its chemical structure and key identifying information are summarized below.

Property	Value	Reference
Chemical Structure	(See Figure 1)	
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₃	[1]
Molecular Weight	352.43 g/mol	[1]
CAS Number	38990-03-3	[1]
Appearance	Solid powder	[1]
Purity	≥98% (by HPLC)	[1]
Melting Point	Not reported	
Solubility	Sparingly soluble in Methanol (1-10 mg/ml). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	
Storage	Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature.	

Figure 1: Chemical Structure of **Gelsevirine** (A chemical structure diagram would be placed here in a full report)

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **Gelsevirine**. While specific, comprehensive spectral data sets are not readily available in the public domain, the following information has been inferred from various analytical studies.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of **Gelsevirine**. Although complete peak assignments are not published, studies on related compounds confirm the use of these techniques for structural verification. Researchers should expect a complex spectrum characteristic of a polycyclic alkaloid.

1.1.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **Gelsevirine**. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

1.1.3. Infrared (IR) Spectroscopy

The IR spectrum of **Gelsevirine** would be expected to show characteristic absorption bands for its functional groups, including C=O (carbonyl), C-O-C (ether), and aromatic C-H stretches.

Experimental Protocols

Isolation of Gelsevirine from Gelsemium elegans

Gelsevirine is naturally present in *Gelsemium elegans* and can be isolated using chromatographic techniques. A common method is High-Speed Counter-Current Chromatography (HSCCC).

Protocol Outline:

- Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol, to obtain a crude alkaloid extract.
- HSCCC Separation: The crude extract is subjected to HSCCC. A typical two-phase solvent system used for the separation of **Gelsevirine** is a mixture of chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2 v/v/v).
- Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing **Gelsevirine**.
- Purification: Fractions rich in **Gelsevirine** are pooled and further purified, if necessary, to achieve the desired level of purity (e.g., $\geq 98\%$).

Purity Determination by HPLC

The purity of **Gelsevirine** is typically assessed using reverse-phase HPLC (RP-HPLC).

General HPLC Method Parameters:

- Column: C18 stationary phase.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where **Gelsevirine** exhibits significant absorbance (e.g., 254 nm).
- Quantification: Purity is determined by calculating the area percentage of the **Gelsevirine** peak relative to the total peak area in the chromatogram.

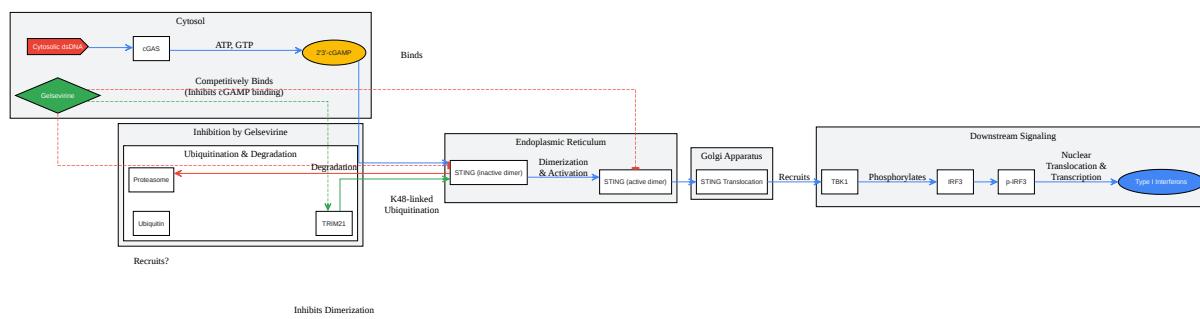
Solubility Determination

The solubility of **Gelsevirine** in various solvents can be determined using the shake-flask method.

Protocol Outline:

- Sample Preparation: An excess amount of **Gelsevirine** is added to a known volume of the solvent in a sealed vial.
- Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The saturated solution is filtered to remove any undissolved solid.
- Quantification: The concentration of **Gelsevirine** in the filtrate is determined using a suitable analytical method, such as HPLC-UV.

Biological Activity: STING Inhibition

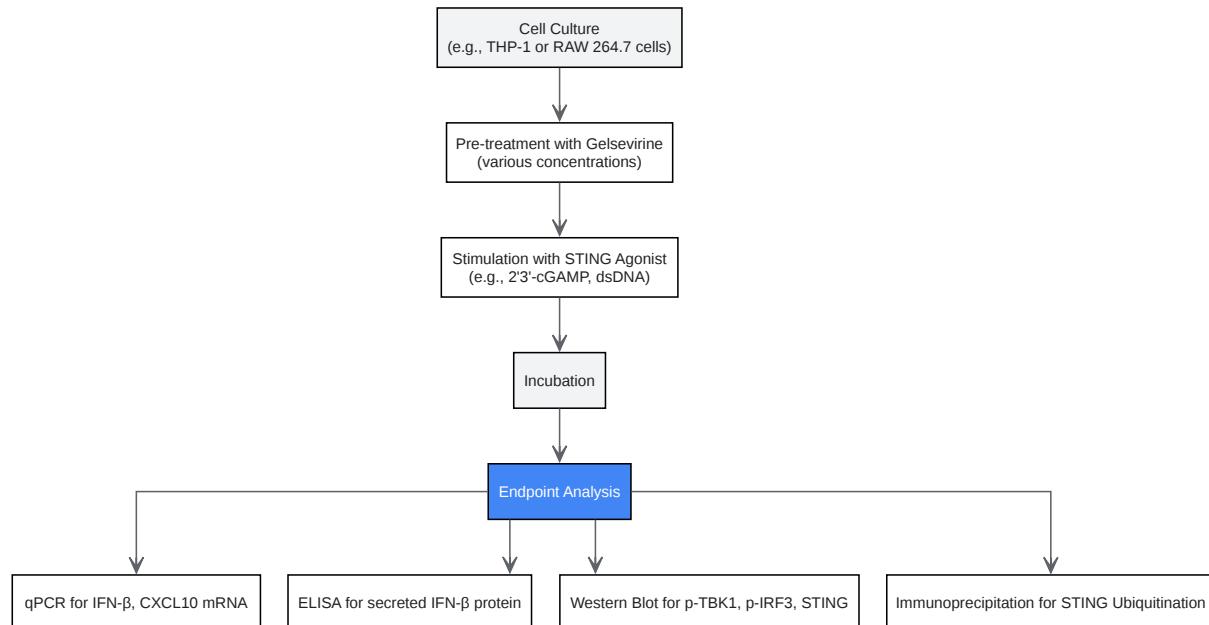

Gelsevirine has been identified as a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. This pathway plays a critical role in the innate immune response to cytosolic DNA.

STING Signaling Pathway and Gelsevirine's Mechanism of Action

The cGAS-STING pathway is activated by the presence of cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. **Gelsevirine** exerts its inhibitory effect through a multi-faceted mechanism:

- Competitive Binding: **Gelsevirine** competitively binds to the cyclic dinucleotide (CDN)-binding domain of STING, preventing the binding of the natural ligand, cyclic GMP-AMP (cGAMP).
- Inhibition of Dimerization: By binding to STING, **Gelsevirine** inhibits the cGAMP-induced dimerization of STING, a critical step for its activation.
- Promotion of Ubiquitination and Degradation: **Gelsevirine** promotes the K48-linked ubiquitination of STING, likely by recruiting the E3 ubiquitin ligase TRIM21. This ubiquitination marks STING for proteasomal degradation, thereby downregulating the signaling pathway.

The following diagram illustrates the STING signaling pathway and the points of inhibition by **Gelsevirine**.



[Click to download full resolution via product page](#)

Caption: **Gelsevirine** inhibits the STING signaling pathway at multiple points.

Experimental Workflow for Assessing STING Inhibition

The following diagram outlines a general workflow for evaluating the inhibitory activity of **Gelsevirine** on the STING pathway in a cell-based assay.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing **Gelsevirine**'s STING inhibitory activity.

Conclusion

Gelsevirine is a promising natural product with well-defined inhibitory activity against the STING signaling pathway. Its physicochemical properties, while not fully characterized in publicly available literature, are sufficient for initial research and development. The provided protocols offer a starting point for the isolation, purification, and analysis of this compound. Further investigation into its pharmacological properties is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Gelsevirine for research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b199093#physical-and-chemical-properties-of-gelsevirine-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com